4-(2-Fluorophenoxy)benzoic acid
Overview
Description
4-(2-Fluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H9FO3 It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)benzoic acid typically involves the reaction of 2-fluorophenol with 4-chlorobenzoic acid under basic conditions. The process can be summarized as follows:
Preparation of Sodium Phenoxide: 2-Fluorophenol is reacted with sodium hydroxide to form sodium phenoxide.
Nucleophilic Substitution: Sodium phenoxide is then reacted with 4-chlorobenzoic acid in the presence of a suitable solvent, such as tetrahydronaphthalene, at elevated temperatures (around 150°C) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Products may include fluorinated benzoic acid derivatives.
Reduction: Products may include fluorinated benzyl alcohols or aldehydes.
Substitution: Products may include various substituted phenoxybenzoic acids.
Scientific Research Applications
4-(2-Fluorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of biological pathways. The phenoxy and benzoic acid groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)benzoic acid: Similar structure but with the fluorine atom in the para position.
4-(2-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(2-Bromophenoxy)benzoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
4-(2-Fluorophenoxy)benzoic acid is unique due to the presence of the fluorine atom in the ortho position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with other molecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-(2-fluorophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPPFRFMKAQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601996 | |
Record name | 4-(2-Fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913828-84-9 | |
Record name | 4-(2-Fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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